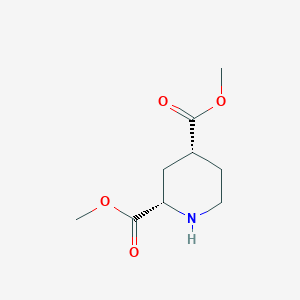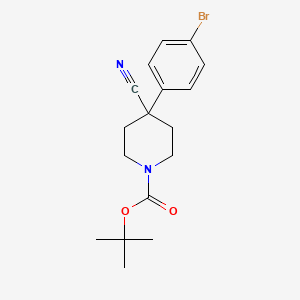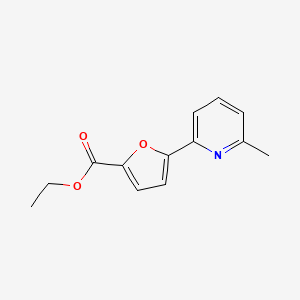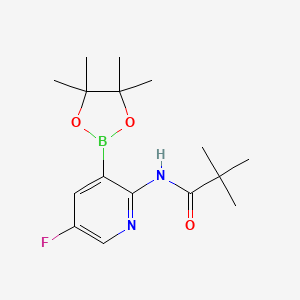
3-Methyl-2-(3-thienyl)pyridine
Übersicht
Beschreibung
“3-Methyl-2-(3-thienyl)pyridine” is a chemical compound with the molecular formula C10H9NS . It has a molecular weight of 175.25 . The compound is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of “3-Methyl-2-(3-thienyl)pyridine” and similar compounds often involves condensation reactions . For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(3-thienyl)pyridine” can be represented by the InChI code: 1S/C10H9NS/c1-8-3-2-5-11-10(8)9-4-6-12-7-9/h2-7H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “3-Methyl-2-(3-thienyl)pyridine” are diverse. For example, it can participate in cross-coupling reactions with aryl bromides in the presence of palladium catalysts . It can also undergo direct C-4-H alkylation with alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-2-(3-thienyl)pyridine” include a melting point of 265–266 °C . Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .Wissenschaftliche Forschungsanwendungen
Synthesis of Disperse Dyes : 3-Methyl-2-(3-thienyl)pyridine derivatives have been used in the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, applied as disperse dyes for polyester fibers. These compounds exhibit distinct spectral characteristics and fastness properties (Ho, 2005).
Study in Fluorescence and Antitumor Applications : Derivatives of 3-Methyl-2-(3-thienyl)pyridine have been evaluated for their photophysical properties, such as absorption and fluorescence, in various solvents. This research holds relevance in the development of potential antitumor compounds and in drug delivery applications using liposomes as carriers (Carvalho et al., 2013).
Luminescence in Platinum Complexes : The synthesis of cyclometallated platinum complexes using substituted thienylpyridines, including 3-Methyl-2-(3-thienyl)pyridine, has been reported. These complexes exhibit distinct luminescence properties, which are important in the study of photophysics and materials science (Kozhevnikov et al., 2009).
Catalysis in Oligomerization of Ethylene : The influence of the thienyl sulfur atom position in 6-(thienyl)-2-(imino)pyridine ligands, which can be related to 3-Methyl-2-(3-thienyl)pyridine, significantly affects the catalytic activity of CoII complexes in ethylene oligomerization, leading to different α-olefins (Bianchini et al., 2007).
Synthesis of Coordination Compounds : Thienopyridines, including 3-Methyl-2-(3-thienyl)pyridine, have been utilized as ligands in the synthesis of new coordination compounds with Cu(II), Co(II), and Ni(II), leading to the discovery of structures with potential biological activities (Halgas et al., 2009).
Photocatalytic Degradation of Sulfur Compounds : The compound has been studied in the context of photocatalytic degradation of various sulfur compounds. This research is important for environmental applications, particularly in the removal of sulfur-based pollutants (Djouambi et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-2-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-3-2-5-11-10(8)9-4-6-12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZJAWRJBIFHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)





![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)
![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)





